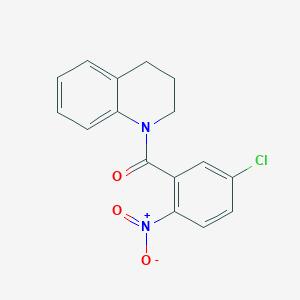

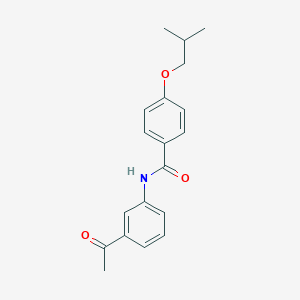

3-chloro-N-ethyl-6-methyl-1-benzothiophene-2-carboxamide

Übersicht

Beschreibung

3-chloro-N-ethyl-6-methyl-1-benzothiophene-2-carboxamide, also known as AG-490, is a small molecule inhibitor that has been widely used in scientific research. It is a potent inhibitor of Janus kinase 2 (JAK2) and has been shown to have antitumor and anti-inflammatory effects.

Wirkmechanismus

3-chloro-N-ethyl-6-methyl-1-benzothiophene-2-carboxamide inhibits JAK2 by binding to the ATP-binding site of the kinase domain, preventing the phosphorylation of downstream targets. JAK2 is a non-receptor tyrosine kinase that is involved in the signaling of various cytokines and growth factors. It plays a critical role in the activation of downstream signaling pathways such as the signal transducer and activator of transcription (STAT) pathway. Inhibition of JAK2 by 3-chloro-N-ethyl-6-methyl-1-benzothiophene-2-carboxamide leads to the downregulation of STAT signaling and subsequent inhibition of cell proliferation and survival.

Biochemical and Physiological Effects:

3-chloro-N-ethyl-6-methyl-1-benzothiophene-2-carboxamide has been shown to have antitumor and anti-inflammatory effects in various preclinical models. In cancer cells, 3-chloro-N-ethyl-6-methyl-1-benzothiophene-2-carboxamide inhibits cell proliferation and induces apoptosis by downregulating the expression of anti-apoptotic proteins such as Bcl-2 and upregulating pro-apoptotic proteins such as Bax. In addition, 3-chloro-N-ethyl-6-methyl-1-benzothiophene-2-carboxamide has been shown to inhibit angiogenesis, a process critical for tumor growth and metastasis. In inflammatory cells, 3-chloro-N-ethyl-6-methyl-1-benzothiophene-2-carboxamide inhibits the production of pro-inflammatory cytokines such as IL-6 and TNF-α, leading to a reduction in inflammation.

Vorteile Und Einschränkungen Für Laborexperimente

3-chloro-N-ethyl-6-methyl-1-benzothiophene-2-carboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and has high potency and selectivity for JAK2. 3-chloro-N-ethyl-6-methyl-1-benzothiophene-2-carboxamide has been extensively studied in preclinical models, and its mechanism of action and downstream effects are well understood. However, there are some limitations to the use of 3-chloro-N-ethyl-6-methyl-1-benzothiophene-2-carboxamide in lab experiments. It has poor solubility in aqueous solutions, which can limit its use in certain assays. In addition, 3-chloro-N-ethyl-6-methyl-1-benzothiophene-2-carboxamide has been shown to have off-target effects on other kinases, which can complicate data interpretation.

Zukünftige Richtungen

There are several future directions for the use of 3-chloro-N-ethyl-6-methyl-1-benzothiophene-2-carboxamide in scientific research. One direction is the development of more potent and selective JAK2 inhibitors based on the structure of 3-chloro-N-ethyl-6-methyl-1-benzothiophene-2-carboxamide. Another direction is the investigation of the role of JAK2 in other diseases such as cardiovascular disease and neurodegenerative diseases. In addition, the use of 3-chloro-N-ethyl-6-methyl-1-benzothiophene-2-carboxamide in combination with other therapies such as chemotherapy and immunotherapy should be explored to enhance its antitumor effects. Finally, the development of more soluble forms of 3-chloro-N-ethyl-6-methyl-1-benzothiophene-2-carboxamide would improve its utility in lab experiments.

Synthesemethoden

3-chloro-N-ethyl-6-methyl-1-benzothiophene-2-carboxamide can be synthesized using a multi-step process starting from 6-methyl-2-nitrobenzo[b]thiophene. The first step involves the reduction of the nitro group to an amino group using a reducing agent such as tin(II) chloride. The resulting amine is then protected with a tert-butyloxycarbonyl (Boc) group. The Boc-protected amine is then reacted with ethyl chloroformate to form the corresponding carbamate. Finally, the chloro group is introduced using thionyl chloride to yield 3-chloro-N-ethyl-6-methyl-1-benzothiophene-2-carboxamide.

Wissenschaftliche Forschungsanwendungen

3-chloro-N-ethyl-6-methyl-1-benzothiophene-2-carboxamide has been extensively used in scientific research to study the role of JAK2 in various diseases such as cancer, inflammation, and autoimmune disorders. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis in vitro and in vivo. 3-chloro-N-ethyl-6-methyl-1-benzothiophene-2-carboxamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In addition, 3-chloro-N-ethyl-6-methyl-1-benzothiophene-2-carboxamide has been used to study the signaling pathways involved in JAK2 activation and downstream effects.

Eigenschaften

IUPAC Name |

3-chloro-N-ethyl-6-methyl-1-benzothiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNOS/c1-3-14-12(15)11-10(13)8-5-4-7(2)6-9(8)16-11/h4-6H,3H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVJNWRAKBUQZTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=C(C2=C(S1)C=C(C=C2)C)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90976745 | |

| Record name | 3-Chloro-N-ethyl-6-methyl-1-benzothiophene-2-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90976745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-N-ethyl-6-methyl-1-benzothiophene-2-carboxamide | |

CAS RN |

6124-48-7 | |

| Record name | 3-Chloro-N-ethyl-6-methyl-1-benzothiophene-2-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90976745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(1-cyclohexen-1-yl)ethyl]-2-nitrobenzamide](/img/structure/B5756891.png)

![4-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]carbonothioyl}morpholine](/img/structure/B5756903.png)

![4-[(5-bromo-2-methoxybenzylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5756921.png)

![1-(4-{[(4-methylphenyl)thio]methyl}benzoyl)piperidine](/img/structure/B5756922.png)

![ethyl [5-(1-methyl-1-propen-1-yl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B5756929.png)

![N-[3-(3,4-dimethylbenzoyl)phenyl]-3-(2-furyl)acrylamide](/img/structure/B5756931.png)

![3,5-dimethoxy-N-[3-(trifluoromethyl)benzyl]benzamide](/img/structure/B5756932.png)

![2-[(1-methyl-1H-imidazol-2-yl)thio]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5756952.png)

![2-{4-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-1-piperazinyl}ethanol](/img/structure/B5756955.png)

![1-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]benzo[cd]indol-2(1H)-one](/img/structure/B5756956.png)